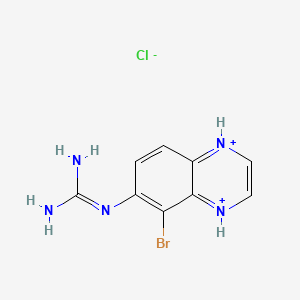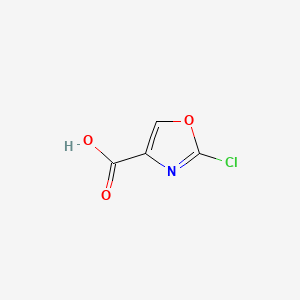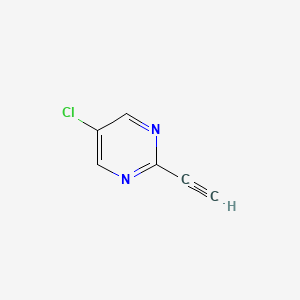
Z-Glu-tyr-oet
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Glu-tyr-oet: is a synthetic dipeptide composed of L-glutamic acid and L-tyrosine, with an ethyl ester group attached to the tyrosine residue. This compound is often used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu-tyr-oet typically involves the protection of the amino and carboxyl groups of the amino acids, followed by coupling reactions to form the dipeptide. The general steps are as follows:
Protection of Amino Groups: The amino groups of L-glutamic acid and L-tyrosine are protected using a suitable protecting group, such as the benzyloxycarbonyl (Z) group.
Coupling Reaction: The protected amino acids are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of protected amino acids are synthesized and coupled using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Z-Glu-tyr-oet can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The phenolic group of the tyrosine residue can be oxidized to form quinones.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products Formed:
Hydrolysis: L-glutamic acid and L-tyrosine.
Oxidation: Quinones derived from the tyrosine residue.
Substitution: Various derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry: Z-Glu-tyr-oet is used as a model compound in peptide synthesis and enzymatic studies. It helps in understanding the mechanisms of peptide bond formation and hydrolysis.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly with proteases like pepsin. It serves as a substrate to investigate the specificity and kinetics of enzymatic reactions.
Medicine: this compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It can be used to study the pharmacokinetics and pharmacodynamics of peptide drugs.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new peptide drugs. It also finds applications in the production of peptide-based materials and biomaterials.
Mecanismo De Acción
Z-Glu-tyr-oet exerts its effects primarily through interactions with enzymes, particularly proteases. The mechanism involves:
Enzyme Binding: The compound binds to the active site of the enzyme, forming an enzyme-substrate complex.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of the products.
Release: The products are released from the enzyme, completing the catalytic cycle.
Molecular Targets and Pathways: The primary molecular targets of this compound are proteases such as pepsin. The compound interacts with the catalytic residues of the enzyme, facilitating the hydrolysis of the peptide bond.
Comparación Con Compuestos Similares
Z-Glu-Phe-OH: A dipeptide composed of L-glutamic acid and L-phenylalanine.
Z-Ala-Tyr-OH: A dipeptide composed of L-alanine and L-tyrosine.
Z-Gly-Gly-OEt: A dipeptide composed of glycine residues with an ethyl ester group.
Uniqueness of Z-Glu-tyr-oet: this compound is unique due to the presence of the ethyl ester group on the tyrosine residue, which influences its chemical reactivity and enzymatic interactions. The combination of L-glutamic acid and L-tyrosine also imparts specific properties that make it suitable for various research applications.
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXZCHGQEFKWAX-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
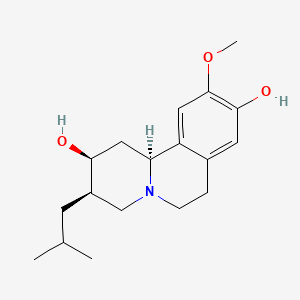

![(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B566224.png)
![Benzo[k]fluoranthene-13C6](/img/structure/B566225.png)
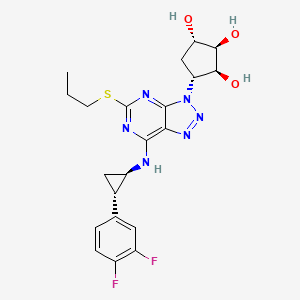
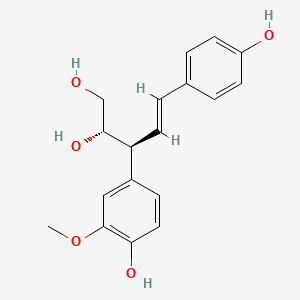
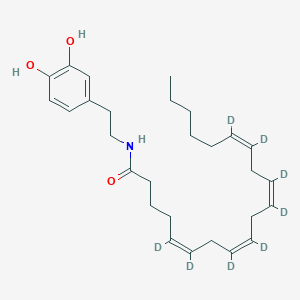

![[(8S,9S,10R,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B566235.png)
